Product packaging for Bis(furan)lexitropsin(Cat. No.:CAS No. 125746-78-3)

Bis(furan)lexitropsin

Cat. No.: B145432
CAS No.: 125746-78-3
M. Wt: 369.76 g/mol
InChI Key: PNKQMLOYXDWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(furan)lexitropsin is a semi-synthetic, DNA-binding molecule belonging to the lexitropsin family, which are structural analogs of the natural antibiotics netropsin and distamycin . This compound is designed to function as a sequence-reading ligand, binding selectively to the minor groove of AT-rich regions of DNA . The binding interaction, which can occur with a 1:1 or 2:1 stoichiometry, can inhibit the activity of enzymes like topoisomerases, which is a mechanism behind its observed antiproliferative effects on human cancer cells . Research into lexitropsins like this compound explores their potential as anticancer and antiviral agents, driven by the goal of developing highly sequence-specific probes that can target particular genes with reduced side effects . The compound's binding to DNA can be studied and characterized through various biophysical techniques, including absorbance spectroscopy, fluorescent dye displacement assays, circular dichroism (CD), DNase footprinting, and NMR spectroscopy . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16ClN5O5 B145432 Bis(furan)lexitropsin CAS No. 125746-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

125746-78-3

Molecular Formula

C14H16ClN5O5

Molecular Weight

369.76 g/mol

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]furan-2-yl]-5-formamidofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H15N5O5.ClH/c15-10(16)5-6-17-13(21)8-2-4-12(24-8)19-14(22)9-1-3-11(23-9)18-7-20;/h1-4,7H,5-6H2,(H3,15,16)(H,17,21)(H,18,20)(H,19,22);1H

InChI Key

PNKQMLOYXDWADV-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl

Canonical SMILES

C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl

Other CAS No.

125746-78-3

Synonyms

bis(furan)lexitropsin

Origin of Product

United States

Molecular Recognition Mechanisms of Bis Furan Lexitropsin with Deoxyribonucleic Acid Dna

Footprinting Analysis of DNA Binding Site Specificity

Footprinting techniques are powerful methods used to determine the specific locations where a ligand binds to a DNA molecule. For bis(furan)lexitropsin, MPE-Fe(EDTA) footprinting was conducted on a HindIII/EcoRI restriction fragment of pBR322 DNA to map its binding sites. nih.gov This method reveals "footprints," or regions of protection from cleavage, where the ligand is bound.

Elucidation of Primary Binding Sites of this compound

The footprinting analysis identified a series of primary four-base-pair binding sites for this compound. nih.gov These sites represent the sequences to which the compound binds with the highest affinity. The identified primary sites all have a 5' to 3' orientation. nih.gov

Table 1: Primary DNA Binding Sites of this compound nih.gov

5' → 3' Sequence
TGTA
TGAA
AAAT
ACAA
TTAT

Identification of Secondary Binding Sites of this compound

In addition to the primary sites, the analysis revealed several secondary binding sites. nih.gov These are sequences that the compound recognizes and binds to, albeit with lower affinity than the primary sites.

Table 2: Secondary DNA Binding Sites of this compound nih.gov

5' → 3' Sequence
CTAA
TCGT
TGTA
GTCA
GGTT

Analysis of Guanine-Cytosine Base Pair Acceptance within Binding Sites

A key feature of this compound, distinguishing it from netropsin (B1678217), is its ability to recognize and bind to sequences containing Guanine-Cytosine (G-C) base pairs. nih.govport.ac.uk The footprinting data clearly show that this compound can accept a G-C pair at the first, second, or third position of its four-base-pair binding site. nih.govscispace.com This G-C recognizing capability is attributed to the 2,5-substituted furan (B31954) moiety within the lexitropsin (B1675198) structure. nih.gov The design of lexitropsins often involves replacing pyrrole (B145914) rings with heteroatoms like the furan oxygen, which can act as a hydrogen bond acceptor, potentially interacting with the exocyclic amino group of guanine (B1146940) in the minor groove. port.ac.uknih.gov This modification allows the ligand to overcome the steric hindrance that typically prevents classical minor groove binders from recognizing G-C rich regions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of DNA Interactions

To gain a more detailed, three-dimensional understanding of the binding event at the atomic level, high-field Nuclear Magnetic Resonance (NMR) spectroscopy was employed. These studies focused on the interaction of this compound with a specific self-complementary decadeoxyribonucleotide, d-[CATGGCCATG]2. nih.gov

Interpretation of Ligand-Induced Chemical Shifts and Nuclear Overhauser Effect (NOE) Cross-Peaks

NMR studies provide unambiguous evidence for the location and orientation of this compound within the DNA minor groove. nih.gov Upon formation of a 1:1 complex between the ligand and the DNA duplex, significant ligand-induced chemical shifts were observed for the protons of both the drug and the DNA. nih.gov The assignment of non-exchangeable and imino proton resonances was achieved using a combination of NOE difference spectroscopy, NOESY, and COSY techniques. nih.gov

Collectively, the NMR data, including chemical shifts and NOE cross-peaks, confirm that this compound binds in the minor groove of DNA, and these interactions support the G-C recognizing capacity of the furan moiety. nih.govacs.org The data also indicated that the DNA duplex maintains its B-form conformation in both the free and complexed states. nih.gov

Determination of Conformational States of DNA Duplexes in Complex with this compound

The analysis of nuclear Overhauser effect (NOE) data from ¹H NMR experiments provides detailed insights into the specific interactions and orientation of the ligand within the DNA minor groove. For the bis-furan lexitropsin complex with d-[CATGGCCATG]₂, NOE data unambiguously established the location and orientation of the lexitropsin, with its N-terminus to C-terminus oriented along the 5'-GCCA-3' sequence. nih.govscispace.com This precise positioning within the minor groove is a key determinant of the molecule's sequence recognition capabilities.

Investigation of Intermolecular Exchange Dynamics within this compound-DNA Complexes

The interaction between this compound and DNA is not static but involves dynamic processes. NMR studies have revealed evidence of intermolecular exchange, where the ligand can move between different binding sites on the DNA. tandfonline.com For a related thiazole-containing lexitropsin, the rate of exchange between two equivalent binding sites on a DNA decamer was estimated to be approximately 130 s⁻¹ at 30°C. tandfonline.com This dynamic behavior is crucial for the ligand to efficiently locate its preferred binding sequences along the DNA molecule. The binding of some minor groove ligands, such as berenil, also shows fast exchange between the free and bound states, as indicated by NMR titrations. annualreviews.org

Assessment of the Role of Furan Moieties in Intermolecular Hydrogen Bonding and Van der Waals Contacts

The primary forces driving the binding of minor groove ligands are hydrogen bonds and van der Waals interactions. annualreviews.org For this compound, these interactions occur between the ligand and the edges of the base pairs on the floor of the minor groove. nih.gov The concave shape of the lexitropsin complements the curvature of the minor groove, allowing for close van der Waals contacts with the groove walls. nih.gov Furthermore, the furan rings, along with other parts of the molecule, can participate in hydrogen bonding with the acceptor and donor groups on the DNA base pairs. annualreviews.orgnih.gov The ability of the 2,5-substituted furan moiety to be accepted at a GC base pair within a binding site suggests its potential to form specific hydrogen bonds that differ from those of pyrrole-containing lexitropsins. nih.gov

Biophysical Characterization of Binding Affinity and Thermodynamics

A quantitative understanding of the binding affinity and the thermodynamic forces driving the interaction is essential for evaluating the efficacy and specificity of this compound.

Determination of Apparent Binding Constants for DNA Interactions

Table 1: Apparent Binding Constants of Lexitropsins

CompoundDNA SourceApparent Binding Constant (Kₐ) (M⁻¹)Reference
Monocationic bis-furan lexitropsinCalf Thymus DNA1.68 x 10⁵ nih.gov
NetropsinCalf Thymus DNA1.85 x 10⁷ nih.gov

Analysis of Energetic Contributions to Binding Affinity (e.g., Hydrogen Bonding, Electrostatic, Van der Waals)

Hydrogen Bonding: These interactions occur between the amide and furan groups of the lexitropsin and the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) and cytosine on the floor of the minor groove. annualreviews.orgnih.gov

Van der Waals Interactions: The close fit of the ligand into the minor groove leads to favorable van der Waals contacts between the surface of the lexitropsin and the walls of the groove. annualreviews.org The curvature of the ligand is designed to match that of the minor groove, maximizing these interactions. nih.gov

Electrostatic Interactions: The positive charge of the lexitropsin interacts favorably with the negative electrostatic potential of the DNA minor groove, particularly in AT-rich regions. annualreviews.org

While specific thermodynamic data for the decomposition of binding energy for this compound is not extensively detailed in the provided search results, the principles governing minor groove binding are well-established. rsc.org The binding process is often enthalpy-driven, with favorable contributions from hydrogen bonds and van der Waals interactions, and can also be influenced by entropy changes related to the displacement of water molecules from the minor groove upon ligand binding. nih.govresearchgate.net The analysis of these energetic components is crucial for the rational design of new lexitropsins with enhanced affinity and specificity. rsc.org

Structural Biology of Bis Furan Lexitropsin Dna Complexes

High-Resolution Structural Insights from X-ray Crystallography (if available for Bis(furan)lexitropsin or closely related furan (B31954) lexitropsins)

While a high-resolution X-ray crystal structure specifically for a this compound-DNA complex is not prominently available in public databases, extensive crystallographic studies on closely related furan-containing minor groove binders provide critical insights into their binding mechanisms. psu.edu These analogues, which often feature furan rings linked to other aromatic systems like phenyl or benzimidazole (B57391) groups, serve as excellent models for understanding the structural basis of DNA recognition. psu.edunih.gov

The stoichiometry and orientation of lexitropsins are crucial for their sequence-specific recognition. NMR and footprinting studies on a monocationic bis-furan lexitropsin (B1675198) have demonstrated a 1:1 binding stoichiometry with its target DNA sequence. nih.govscispace.comscispace.com In these complexes, the ligand orients itself in a specific direction within the minor groove, with the C-terminus of the molecule pointing toward the 3'-end of its recognition site. nih.gov

X-ray crystallography of related furan-containing diamidines confirms that these molecules fit snugly into the minor groove of AT-rich sequences. psu.edunih.gov Depending on the specific DNA sequence and ligand structure, the binding orientation can be singular or exist in two possible modes. nih.govacs.org For instance, studies on a benzimidazole-furan compound (DB1476) binding to various AT sequences revealed that it binds in a singular orientation in AAATTT, ATAT, and ATATAT sites, but can adopt two orientations in AATT and AAAAAA sequences. nih.govacs.org Furthermore, some unsymmetrical furan-containing dications have been shown to bind cooperatively as stacked, antiparallel dimers, a significant finding that expands the possibilities for small molecule-DNA recognition beyond simple monomeric binding. nih.govpnas.orgacs.org

Compound TypeDNA SequenceStoichiometry (Ligand:DNA)OrientationMethod
Monocationic bis-furan lexitropsind-[CATGGCCATG]21:1N- to C-terminus on 5'-GCCA-3'NMR nih.gov
Benzimidazole-furan diamidine (DB1476)AAATTT, ATAT1:1SingularX-ray Crystallography nih.govacs.org
Benzimidazole-furan diamidine (DB1476)AATT1:1Two possible orientationsX-ray Crystallography nih.govacs.org
Phenyl-furan-benzimidazole (DB293)GC-containing sites2:1 (Stacked Dimer)AntiparallelNMR nih.govpnas.org

Lexitropsins and their analogues are designed to be isohelical with the DNA minor groove. tandfonline.com Their structures are typically planar and crescent-shaped, allowing for a complementary fit with the helical curvature of the groove. psu.eduannualreviews.org The torsional flexibility between the aromatic rings (e.g., furan, pyrrole (B145914), phenyl) is a key feature, enabling the ligand to adopt an optimal conformation for maximizing van der Waals contacts with the walls of the minor groove. nih.gov This snug fit is a defining characteristic of minor groove binding. nih.gov

The binding of a small molecule can induce conformational changes in the DNA structure, although these are often subtle for classic minor groove binders. annualreviews.org For a monocationic bis-furan lexitropsin, ¹H NMR studies indicated that the target DNA decadeoxyribonucleotide duplex largely remains in a standard B-type conformation upon forming a 1:1 complex. nih.govscispace.com

However, studies on other minor groove binders, including furan-containing analogues, show that complex formation can result in measurable changes to DNA topology. annualreviews.org A common observation is the widening of the minor groove to accommodate the ligand; for example, a minor groove expansion of approximately 1 Å was observed across several DNA complexes with a benzimidazole diamidine. nih.govacs.org In more extreme cases, such as with the binding of drug dimers, the minor groove can be significantly distorted and opened. annualreviews.org These ligand-induced conformational adjustments can play a role in the biological activity of the compounds by affecting the interactions of the DNA with proteins like transcription factors or enzymes. researchgate.netnih.gov

Structure Activity Relationship Sar Studies for Bis Furan Lexitropsin and Its Analogs

Impact of Furan (B31954) Ring Substitutions on DNA Recognition Specificity

The replacement of the standard N-methylpyrrole rings of netropsin (B1678217) or distamycin with furan rings significantly alters the DNA sequence recognition profile. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, a feature that was postulated to permit recognition of G-C base pairs. ucl.ac.uk

Research on a monocationic bis-furan lexitropsin (B1675198) has demonstrated its ability to recognize and bind to DNA sequences containing G-C pairs. nih.gov MPE-Fe(EDTA) footprinting experiments on a pBR322 DNA restriction fragment identified several four-base-pair binding sites. nih.gov These studies revealed that this bis-furan analog can accept a G-C pair at the first, second, or third position of its binding site. However, it maintains a strict requirement for an A-T pair at the fourth (3'-terminus) position. nih.govscispace.com

Observed DNA Binding Sites for Monocationic Bis(furan)lexitropsin nih.govscispace.com
Binding Site ClassificationSequence (5' → 3')Notes
PrimaryTGTABinding accepts G-C pairs at positions 1, 2, or 3, with a strict A-T requirement at position 4.
TGAA
AAAT
ACAA
TTAT
SecondaryCTAA
TCGT
TGTA
GTCA
GGTT

Influence of Terminal Chain Modifications on Binding Selectivity

Modifications to the N-terminal group also have a profound impact. For instance, in related thiazole-containing lexitropsins, replacing a terminal amino group with a formyl or acetyl group can significantly lower or even abolish DNA binding ability. tandfonline.com This highlights that both ends of the molecule are critical for effective DNA interaction, influencing both the stability and specificity of the binding.

Comparative Analysis with Other Heterocyclic Lexitropsins (e.g., Imidazole (B134444), Thiazole (B1198619), Pyrrole)

The sequence-selectivity of lexitropsins can be systematically altered by substituting the heterocyclic building blocks. researchgate.netjcbsc.org Pyrrole (B145914), imidazole, and thiazole are common alternatives to furan, each imparting distinct recognition properties.

A comparative analysis shows a spectrum of sequence specificities depending on the heterocyclic ring used.

Pyrrole: The natural N-methylpyrrole rings, as found in netropsin and distamycin, confer a strong preference for A-T rich regions of the DNA minor groove. wikipedia.orgnih.gov This specificity is partly due to steric hindrance, where the exocyclic 2-amino group of guanine (B1146940) clashes with the pyrrole N-methyl group, disfavoring binding to G-C pairs. tandfonline.com

Imidazole: Replacing pyrrole with imidazole dramatically alters specificity. The imidazole ring's nitrogen atom can act as a hydrogen bond acceptor for the 2-amino group of guanine, permitting binding to G-C pairs. nih.govtandfonline.com This substitution leads to a progressive decrease in A-T preference and allows for the recognition of mixed A-T/G-C sequences. nih.govacs.org Some di-imidazole lexitropsins have shown a preference for 5'-(G,C)3(A,T) sequences. ucl.ac.uk

Thiazole: Thiazole-containing lexitropsins exhibit complex and orientation-dependent specificity. When the thiazole nitrogen is directed inward toward the minor groove floor, it can accept a hydrogen bond from guanine, allowing binding to mixed AT-GC sequences. nih.gov Conversely, when the sulfur atom is directed inward, steric clash with the guanine amino group leads to "base site avoidance," resulting in a strict preference for A-T sequences that is even more discriminating than distamycin. nih.gov

Comparative DNA Sequence Specificity of Heterocyclic Lexitropsins
HeterocyclePrimary DNA Sequence PreferenceMechanism of Specificity
PyrroleA-T rich sequences wikipedia.orgnih.govSteric exclusion of guanine's amino group. tandfonline.com
FuranMixed A-T/G-C sites, with 3' A-T preference nih.govRing oxygen acts as H-bond acceptor for guanine's amino group ('base site acceptance'). ucl.ac.uk
ImidazoleG-C recognition, mixed sequences nih.govacs.orgRing nitrogen acts as H-bond acceptor for guanine's amino group. nih.govtandfonline.com
Thiazole (N-inward)Mixed A-T/G-C sequences nih.govRing nitrogen acts as H-bond acceptor for guanine's amino group. nih.gov
Thiazole (S-inward)Strict A-T rich sequences nih.govSteric clash between sulfur and guanine's amino group ('base site avoidance'). nih.gov

The ability of different lexitropsins to be accepted into the minor groove at various DNA sequences is governed by a combination of hydrogen bonding potential and steric fit. The minor groove is narrower in A-T rich regions and wider in G-C rich regions. pnas.org

Netropsin and its pyrrole-based analogs fit snugly into the narrow minor groove of A-T tracts. annualreviews.org The introduction of G-C base pairs widens the groove and presents the guanine-2-amino group, which acts as a steric block for pyrrole-based ligands but as a hydrogen-bonding opportunity for imidazole, furan, and inward-facing thiazole analogs. ucl.ac.uktandfonline.comnih.gov This concept of "base site acceptance" is central to the design of G-C reading lexitropsins. ucl.ac.uknih.gov

Conversely, the concept of "base site avoidance" explains the high A-T specificity of S-inward thiazole lexitropsins, where the larger sulfur atom creates a steric penalty for binding at G-C sites. oup.comnih.gov The binding mode itself can also differ; while many lexitropsins bind as 1:1 complexes with DNA, some imidazole and furan derivatives can form cooperative, stacked 2:1 (ligand:DNA) dimers to recognize G-C containing sequences, a binding mode favored by the wider groove at these sites. pnas.orgrcsb.org

Rational Design Principles Derived from this compound Research

The study of this compound and its analogs has contributed to several key principles for the rational design of sequence-specific DNA minor groove binders.

Heterocycle-Mediated Recognition: The choice of heterocycle is the primary determinant of base pair specificity. The ability of furan's oxygen or imidazole's nitrogen to act as a hydrogen bond acceptor is a foundational principle for designing ligands that target G-C pairs. ucl.ac.uknih.gov

Steric Control of Specificity: Specificity can be engineered not only through attractive interactions (hydrogen bonds) but also through repulsive ones (steric clashes). The principles of "base site acceptance" and "base site avoidance" provide a push-pull framework for designing highly specific ligands. oup.comnih.gov

Terminal Group Optimization: The N- and C-terminal functionalities are not passive components. Their charge, size, and hydrogen-bonding capability are critical for stabilizing the DNA-ligand complex and can modulate binding affinity and selectivity. ucl.ac.uktandfonline.com

Exploiting Cooperative Dimer Binding: For targeting wider minor grooves at G-C rich or mixed sequences, designing ligands that favor a stacked, dimeric binding mode can lead to enhanced affinity and specificity. pnas.org

By applying these principles, researchers continue to refine the design of lexitropsins, aiming to create molecules that can "read" any predetermined DNA sequence, opening possibilities for new therapeutic agents and molecular tools. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Netropsin
Distamycin
Imidazole Lexitropsins
Thiazole Lexitropsins

Biological Implications of Bis Furan Lexitropsin Dna Interaction

Modulation of DNA-Dependent Cellular Processes through Minor Groove Binding

The binding of bis(furan)lexitropsin and related compounds to the DNA minor groove is a key mechanism for modulating cellular processes that are dependent on DNA. The minor groove, though less information-rich than the major groove, is the binding site for numerous proteins, including transcription factors that regulate gene expression. By occupying specific sequences within the minor groove, these synthetic ligands can act as physical impediments, preventing the binding of essential cellular proteins. researchgate.net This competitive binding can effectively disrupt the assembly of transcription initiation complexes, leading to the down-regulation or complete inhibition of gene expression. researchgate.netnih.gov

The selective binding of these molecules to particular DNA sequences, such as AT-rich tracts often found in promoter regions, can influence the interactions of transcription factors with their target sites. researchgate.netnih.gov This interference is a powerful method for the external regulation of gene expression, a significant objective in cellular biochemistry. acs.org Furthermore, the binding event itself can induce conformational changes in the DNA, which may also contribute to the modulation of protein-DNA interactions. nih.gov Lexitropsins, including furan-containing variants, have been shown to interfere with the activity of DNA-dependent enzymes, thereby impacting fundamental processes like DNA replication and repair. nih.govnih.gov The ability to design molecules that target specific gene sequences opens up possibilities for developing agents that can selectively control cellular functions. researchgate.netacs.org

Mechanistic Insights into Interaction with DNA-Modulating Enzymes

This compound and other lexitropsins can significantly interfere with the function of enzymes that modify DNA structure and topology, such as topoisomerases and integrases. nih.govnih.gov These enzymes are crucial for processes like DNA replication, transcription, and recombination, as they manage the topological state of DNA.

Lexitropsins have been observed to inhibit the catalytic activity of topoisomerase II. nih.gov They can also interfere with the stabilization of the "cleavable complex," a key intermediate in the action of both topoisomerase I and II, within the cell nucleus. nih.gov The mechanism likely involves the lexitropsin (B1675198) binding to the DNA substrate in the minor groove, which can either prevent the enzyme from recognizing its target sequence or alter the DNA's conformation in such a way that it is no longer a viable substrate for the enzyme's catalytic action.

Similarly, certain bis-distamycins and related lexitropsins have demonstrated inhibitory activity against HIV-1 and HIV-2 integrases at low nanomolar concentrations. nih.gov HIV integrase is essential for the insertion of the viral DNA into the host genome. By binding to specific DNA sequences recognized by the integrase, these minor groove binders can block the integration process, representing a potential antiviral strategy. The attachment of reactive groups, such as nitrogen mustards, to a lexitropsin carrier can target these agents to specific minor groove sequences, altering the normal patterns of DNA alkylation and enhancing cytotoxic effects. ucl.ac.uktandfonline.com

Application as Molecular Probes in Gene Regulation Research

The sequence-selective binding properties of this compound make it a valuable tool for studying gene regulation. These molecules can be used as molecular probes to identify and characterize specific DNA sequences involved in protein recognition and to investigate the structure of DNA itself. acs.org

Footprinting is a key technique where lexitropsins have been successfully applied. nih.govnih.gov In this method, a DNA-binding ligand protects its binding site from cleavage by a nuclease or a chemical agent. By analyzing the resulting cleavage pattern on a gel, researchers can precisely map the ligand's binding locations. Footprinting studies with a monocationic bis-furan lexitropsin on a pBR322 DNA fragment revealed a series of specific four-base pair binding sites. nih.govscispace.com This information is critical for understanding the sequence-recognition rules that govern DNA-ligand interactions and for designing new molecules with tailored specificities. acs.org

Furthermore, studying how these synthetic ligands compete with or alter the binding of natural regulatory proteins provides insights into the mechanisms of gene control. By selectively targeting and blocking certain DNA sequences, researchers can dissect the functional importance of those sequences in complex regulatory networks. acs.org

General Mechanistic Insights into Sequence-Selective DNA Binding in Biological Systems

The ability of this compound to bind selectively to specific DNA sequences is governed by a combination of factors, providing a model for understanding molecular recognition in biological systems. These ligands are designed to fit snugly within the narrow minor groove of B-DNA, primarily in AT-rich regions. nih.govannualreviews.org

The specificity of this interaction arises from several key features:

Hydrogen Bonding: The amide NH groups on the lexitropsin backbone act as hydrogen bond donors, forming specific contacts with the hydrogen bond acceptor atoms (N3 of adenine (B156593) and O2 of thymine) on the floor of the minor groove. nih.gov

Shape Complementarity: The crescent shape of lexitropsins is complementary to the curvature of the DNA minor groove, allowing for extensive van der Waals interactions with the walls of the groove. nih.govannualreviews.org

Electrostatic Potential: The minor groove in AT-rich sequences has a more negative electrostatic potential compared to GC-rich regions, which is favorable for the binding of cationic ligands like lexitropsins. nih.gov

GC Recognition: A key innovation in lexitropsin design is the incorporation of different heterocyclic rings to alter sequence specificity. The replacement of a pyrrole (B145914) ring (which disfavors GC pairs due to steric clash with the guanine-amino group) with a 2,5-substituted furan (B31954) moiety allows for the recognition of GC base pairs. nih.govscispace.com NMR and footprinting data have confirmed the GC-recognizing capacity of the furan ring within a lexitropsin, although there is often still a requirement for flanking AT pairs. nih.govscispace.com This demonstrates that by rationally modifying the chemical structure of the ligand, its DNA sequence preference can be systematically altered. nih.gov

Studies with a monocationic bis-furan lexitropsin have shown it can accept a GC pair at various positions within its binding site, though it maintains a strict requirement for an AT pair at the 3' end of the site. nih.govscispace.com This illustrates the nuanced interplay of different molecular interactions that collectively determine the precise sequence selectivity of a DNA-binding ligand.

Data Tables

Table 1: DNA Binding Sites of Monocationic this compound

This table summarizes the four-base pair DNA binding sites identified for a novel monocationic bis-furan lexitropsin using MPE-Fe(EDTA) footprinting on a HindIII/EcoRI restriction fragment of pBR322 DNA. nih.govscispace.com

Binding Site ClassSequence (5' → 3')
Primary TGTA
TGAA
AAAT
ACAA
TTAT
Secondary CTAA
TCGT
TGTA
GTCA
GGTT

This data indicates that the compound can recognize sequences containing GC pairs at the first three positions but has a strict requirement for an AT pair at the fourth position (3' end). nih.govscispace.com

Q & A

Q. How can researchers validate in silico predictions of this compound’s selectivity in vivo?

  • Methodological Answer : Use transgenic cell lines expressing fluorescently tagged DNA targets (e.g., H2B-GFP for chromatin tracking). Quantify colocalization via confocal microscopy and correlate with ChIP-seq data for occupancy profiles .

Contradictory Evidence Resolution

Q. What protocols mitigate batch-to-batch variability in this compound’s biological activity assays?

  • Methodological Answer : Standardize compound storage (−80°C under argon) and pre-treat cells with identical serum lots. Include internal reference compounds (e.g., actinomycin D) in each plate to normalize IC50 values. Perform accelerated stability studies to identify degradation thresholds .

Q. How should conflicting reports on this compound’s off-target effects be reconciled?

  • Methodological Answer : Conduct proteome-wide affinity pull-down assays with biotinylated derivatives, followed by LC-MS/MS identification of bound proteins. Compare results across cell types and use STRING database analysis to identify enriched pathways (FDR < 0.1) .

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